2-Carbamoyl-2,2-dimethylacetic acid
Overview
Description
2-Carbamoyl-2,2-dimethylacetic acid is a chemical compound of interest in various fields of chemistry and pharmacology. It is significant for its structural and chemical properties, which make it a subject of research in molecular structure and synthesis analysis.
Synthesis Analysis
The synthesis of similar carbamoyl-containing compounds has been studied extensively. For example, Singh et al. (2013) described the synthesis of a related carbamoyl compound using quantum chemical calculations and various spectroscopic techniques (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of carbamoyl compounds has been analyzed through experimental and theoretical methods. Singh et al. (2013) also explored the molecular structure of a carbamoyl compound, providing insights into the nature of its intra and intermolecular interactions (Singh et al., 2013).
Chemical Reactions and Properties
Compounds similar to 2-Carbamoyl-2,2-dimethylacetic acid have been studied for their reactivity. Reeves et al. (2013) investigated carbamoyl anions and their addition reactions, which is relevant to understanding the chemical behavior of such compounds (Reeves et al., 2013).
Physical Properties Analysis
The physical properties of carbamoyl compounds are influenced by their molecular structure and bonding. The study by Singh et al. (2013) also sheds light on the thermodynamic parameters and spectroscopic properties, which are crucial for understanding the physical characteristics of these compounds (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Carbamoyl-2,2-dimethylacetic acid and similar compounds can be inferred from their molecular structure and reactivity. For instance, the work of Reeves et al. (2013) on carbamoyl anions provides valuable insights into the chemical properties and potential reactivity of such compounds (Reeves et al., 2013).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemistry , specifically Photochemistry .
Summary of the Application
2-Carbamoyl-2,2-dimethylacetic acid is used in a strategy that employs a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .
Methods of Application or Experimental Procedures
The resulting nucleophilic radicals are intercepted by a variety of electron-poor olefins in a Giese-type addition process. The chemistry requires low-energy photons (blue LEDs) to activate acyl and carbamoyl radical precursors, which, due to their high reduction potential, are not readily prone to redox-based activation mechanisms .
Results or Outcomes
To elucidate the key mechanistic aspects of this catalytic photochemical radical generation strategy, a combination of transient absorption spectroscopy investigations, electrochemical studies, quantum yield measurements, and the characterization of key intermediates were used .
Oxamic Acids as Precursors of Carbamoyl Radicals
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Chemistry .
Summary of the Application
2-Carbamoyl-2,2-dimethylacetic acid is used in the generation of carbamoyl radicals from oxamic acids. This method is mild and efficient and compares well with previous methods of generating these nucleophilic radicals .
Methods of Application or Experimental Procedures
The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals. These radicals may further add to unsaturated systems to provide a broad range of important amides .
Results or Outcomes
Oxidative decarboxylation of oxamic acids also offers a straightforward entry for the preparation of urethanes, ureas, and thioureas .
Generation of Carbamoyl Radicals from Formamides
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Chemistry .
Summary of the Application
2-Carbamoyl-2,2-dimethylacetic acid is used in the generation of carbamoyl radicals from formamides. This method is efficient and provides a reliable tool for the addition of carbamoyl radicals to various unsaturated systems .
Methods of Application or Experimental Procedures
The carbamoyl radical II, generated through photolysis of formamides (R 2 NC(O)H), is able to add to terminal and non-terminal olefins . The carbamoyl radical II is nucleophilic in nature and therefore readily adds to electron deficient systems, but also to alkynes, arenes, and heteroarenes .
Results or Outcomes
Safety And Hazards
properties
IUPAC Name |
3-amino-2,2-dimethyl-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-5(2,3(6)7)4(8)9/h1-2H3,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULMVFTYNCYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552764 | |
Record name | 3-Amino-2,2-dimethyl-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dimethyl-3-oxopropanoic acid | |
CAS RN |
116070-49-6 | |
Record name | 3-Amino-2,2-dimethyl-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-carbamoyl-2,2-dimethylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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